4-Acetoxy Alprazolam

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

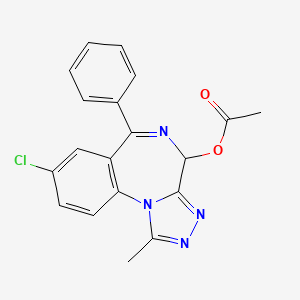

Structure

3D Structure

Propiedades

IUPAC Name |

(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQGVUFUFUTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505045 | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30896-67-4 | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Profile of 4-Acetoxy Alprazolam: A Technical Guide

Disclaimer: Direct pharmacological data for 4-Acetoxy Alprazolam is not extensively available in peer-reviewed literature. This guide is constructed based on the established pharmacology of its parent compound, alprazolam, and its primary expected metabolite, 4-hydroxyalprazolam. The experimental protocols and quantitative data presented are representative examples based on methodologies commonly used for the evaluation of benzodiazepines and should be adapted and validated for this compound specifically.

Introduction

This compound is a designer benzodiazepine and a derivative of alprazolam. Structurally, it is the acetate ester of 4-hydroxyalprazolam, a known active metabolite of alprazolam.[1][2] It is hypothesized that this compound acts as a prodrug, undergoing hydrolysis in the body to form 4-hydroxyalprazolam.[1] This guide provides a comprehensive overview of the theoretical pharmacological profile of this compound, including its anticipated mechanism of action, metabolic fate, and the experimental methodologies required for its full characterization.

Physicochemical Properties

A summary of the theoretical physicochemical properties of this compound is presented below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C19H15ClN4O2 | Inferred |

| Molecular Weight | 366.8 g/mol | Inferred |

| LogP | ~2.5-3.5 | Estimated |

| pKa | ~1.5-2.5 | Estimated |

Pharmacodynamics

Like other benzodiazepines, the pharmacological effects of this compound's active metabolite, 4-hydroxyalprazolam, are expected to be mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] Binding to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[3] This results in the characteristic anxiolytic, sedative, myorelaxant, and anticonvulsant effects of benzodiazepines.[4]

While direct receptor binding data for this compound is unavailable, the affinity of alprazolam and its metabolites for the benzodiazepine receptor has been characterized. Alprazolam exhibits high affinity for the GABA-A receptor.[5] Its metabolites, including 4-hydroxyalprazolam and α-hydroxyalprazolam, have been shown to have a lower binding affinity compared to the parent compound.[2] It is anticipated that this compound would have a low affinity for the GABA-A receptor itself, with its pharmacological activity being dependent on its conversion to 4-hydroxyalprazolam.

Table 1: Comparative Benzodiazepine Receptor Binding Affinity

| Compound | Ki (nM) | Relative Potency |

| Alprazolam | 4.6[5] | 1.0 |

| 4-Hydroxyalprazolam | >23[6] | 0.20[6] |

| α-Hydroxyalprazolam | >7[6] | 0.66[6] |

| This compound | Not Reported | Not Reported |

The primary signaling pathway influenced by this compound, via its active metabolite, is the GABAergic inhibitory pathway.

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

The primary metabolic pathway for this compound is expected to be the hydrolysis of the acetate ester group by ubiquitous esterase enzymes to yield 4-hydroxyalprazolam.[1] 4-hydroxyalprazolam is a known major metabolite of alprazolam, which is formed via oxidation by cytochrome P450 enzymes, primarily CYP3A4.[2][3] 4-hydroxyalprazolam can be further metabolized through glucuronidation to facilitate its excretion.[1]

Caption: Theoretical metabolic pathway of this compound.

The in vivo potency of this compound would be dependent on the rate and extent of its conversion to 4-hydroxyalprazolam. The in vitro potency in assays measuring GABA-A receptor modulation would likely be low for the parent compound and higher for its hydrolyzed metabolite.

Table 2: Anticipated Potency Profile

| Assay | Compound | EC50 / IC50 | Notes |

| In Vitro GABA-A Receptor Potentiation | This compound | High (Low Potency) | Activity dependent on hydrolysis. |

| In Vitro GABA-A Receptor Potentiation | 4-Hydroxyalprazolam | Moderate | Lower potency than alprazolam. |

| In Vivo Anxiolytic Effect (e.g., Elevated Plus Maze) | This compound | Dose-dependent | Dependent on prodrug conversion. |

Experimental Protocols

A plausible synthetic route to this compound involves the acetylation of 4-hydroxyalprazolam.

Protocol:

-

Synthesis of 4-Hydroxyalprazolam: Can be synthesized from alprazolam via oxidation or from a suitable precursor. A reported method involves the hydrolysis of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine.[7]

-

Acetylation of 4-Hydroxyalprazolam:

-

Dissolve 4-hydroxyalprazolam in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification:

-

Quench the reaction with water or a mild aqueous base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Caption: General experimental workflow for synthesis and purification.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing human recombinant GABA-A receptors (e.g., HEK293 cells).

-

Radioligand Binding:

-

Incubate the cell membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam).

-

-

Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol:

-

Incubation: Incubate this compound at a known concentration with human liver microsomes or fresh human hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: Quench the reaction in the aliquots with a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of 4-hydroxyalprazolam using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant. From this, the in vitro half-life and intrinsic clearance can be calculated.

Conclusion

This compound is a designer benzodiazepine that is likely a prodrug of 4-hydroxyalprazolam. Its pharmacological profile is expected to be dictated by the pharmacokinetics of its conversion to this active metabolite. While direct experimental data is scarce, the established knowledge of alprazolam and its metabolites provides a strong framework for predicting its properties and for designing the necessary experiments to fully characterize this compound. Further research is required to definitively determine its receptor binding affinity, in vivo potency, metabolic stability, and overall pharmacological and toxicological profile.

References

- 1. This compound | 30896-67-4 | Benchchem [benchchem.com]

- 2. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. 4-HYDROXYALPRAZOLAM synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Acetoxy Alprazolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Acetoxy Alprazolam, a derivative of the triazolobenzodiazepine, alprazolam. The document details its pharmacodynamic and pharmacokinetic properties, with a focus on its interaction with the GABA-A receptor.

Introduction

This compound is a chemical analog of alprazolam, a widely prescribed medication for anxiety and panic disorders.[1][2] As a member of the triazolobenzodiazepine class, its pharmacological activity is primarily mediated through the modulation of the γ-aminobutyric acid (GABA) system in the central nervous system (CNS). The introduction of an acetoxy group at the 4-position of the benzodiazepine structure is a key modification that influences its metabolic pathway and potentially its pharmacokinetic profile. The ester linkage is susceptible to hydrolysis, leading to the formation of 4-hydroxyalprazolam, a known active metabolite of alprazolam.[3]

Pharmacodynamics: Interaction with the GABA-A Receptor

The primary pharmacological target of benzodiazepines, including this compound and its active metabolites, is the GABA-A receptor, a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission in the brain.[1][3]

2.1. GABA-A Receptor Structure and Benzodiazepine Binding

The GABA-A receptor is a pentameric transmembrane protein complex composed of five subunits. The most common isoform in the brain consists of two α, two β, and one γ subunit.[3][4][5] Benzodiazepines bind to a specific allosteric site located at the interface of the α and γ subunits.[3][4][6] The binding of a benzodiazepine to this site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site, which is located at the interface of the α and β subunits.[3][7]

2.2. Allosteric Modulation and Neuronal Inhibition

By enhancing the binding of GABA, benzodiazepines increase the frequency of the chloride channel opening, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on synaptic transmission. This inhibitory action is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[1][8]

The specific pharmacological effects are mediated by different GABA-A receptor α subunits:

-

α1 subunits: Mediate the sedative and amnesic effects.[5]

-

α2 subunits: Mediate the anxiolytic effects.[5]

-

α3 and α5 subunits: Contribute to the myorelaxant properties.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be influenced by its ester linkage, leading to its conversion to 4-hydroxyalprazolam.

3.1. Absorption

Alprazolam is readily absorbed following oral administration, with peak plasma concentrations occurring within one to two hours.[2][11] The bioavailability of oral alprazolam is high, averaging 80 to 100%.[2][12] The acetoxy group in this compound may alter its lipophilicity, which could affect its absorption rate and onset of action.

3.2. Distribution

Alprazolam is approximately 80% bound to human serum proteins, primarily albumin.[1][2][11]

3.3. Metabolism

The metabolism of this compound is a critical determinant of its activity. It is anticipated to undergo rapid hydrolysis by esterase enzymes in the body to form 4-hydroxyalprazolam.[3] Alprazolam itself is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to two major metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][2][8][11][13] Both of these metabolites have weaker pharmacological activity compared to the parent compound.[10]

3.4. Excretion

Alprazolam and its metabolites are primarily excreted in the urine.[9][11] Less than 10% of a dose is eliminated as α-hydroxy-alprazolam and 4-hydroxy-alprazolam.[9] The mean plasma elimination half-life of alprazolam is approximately 11.2 hours in healthy adults.[2][9][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Alprazolam and its Metabolites

| Parameter | Alprazolam | 4-Hydroxyalprazolam | α-Hydroxyalprazolam |

| Bioavailability | 80-100% | Data not available | Data not available |

| Protein Binding | 80% | Data not available | Data not available |

| Metabolism | Primarily CYP3A4 | Further metabolized | Further metabolized |

| Half-life | 11.2 hours (range: 6.3-26.9 h)[9][11] | Similar to alprazolam[11] | Similar to alprazolam[11] |

| Tmax (Peak Plasma Time) | 1-2 hours | Data not available | Data not available |

| Excretion | Urine | Urine | Urine |

Table 2: Receptor Binding Affinity of Alprazolam and its Metabolites

| Compound | Relative Binding Affinity to Benzodiazepine Receptor |

| Alprazolam | 100% (Reference) |

| 4-Hydroxyalprazolam | 20% of alprazolam[9] |

| α-Hydroxyalprazolam | 66% of alprazolam[9] |

| Benzophenone Metabolite | <1% of alprazolam[9] |

Experimental Protocols

5.1. Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a method to determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane suspension.

-

Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

5.2. Electrophysiological Measurement of GABA-A Receptor Function

This protocol describes the use of the patch-clamp technique to measure the effect of a test compound on GABA-activated chloride currents.

-

Cell Culture: Use cultured neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

GABA Application: Apply a submaximal concentration of GABA to elicit a chloride current.

-

Compound Application: Co-apply the test compound with GABA and measure the change in the current amplitude.

-

Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound.

5.3. In Vivo Behavioral Assessment of Anxiolytic Activity

The elevated plus-maze (EPM) is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents.

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animal Dosing: Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The mechanism of action of this compound is intrinsically linked to its role as a prodrug of 4-hydroxyalprazolam and its subsequent interaction with the GABA-A receptor. Its primary effect is the positive allosteric modulation of this receptor, enhancing the inhibitory effects of GABA and leading to CNS depression. The pharmacological and pharmacokinetic profile is largely determined by the hydrolysis of the acetoxy group and the subsequent metabolism by CYP3A4. Further research, including direct binding assays and detailed pharmacokinetic studies, would provide a more complete understanding of the specific properties of this compound.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 30896-67-4 | Benchchem [benchchem.com]

- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genesispub.org [genesispub.org]

- 8. scitechnol.com [scitechnol.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.report [fda.report]

- 12. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

in vitro metabolism of 4-Acetoxy Alprazolam to 4-hydroxyalprazolam

An In-Depth Technical Guide to the In Vitro Metabolism of 4-Acetoxy Alprazolam to 4-Hydroxyalprazolam

Introduction

This compound is a designer benzodiazepine and an acetate ester derivative of 4-hydroxyalprazolam. From a metabolic standpoint, it is considered a prodrug that undergoes rapid in vitro and in vivo conversion to its active metabolite, 4-hydroxyalprazolam.[1] This conversion is a critical determinant of its pharmacological activity. 4-hydroxyalprazolam is also the principal and major active metabolite of alprazolam, the widely prescribed anxiolytic drug.[2][3][4]

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro metabolism of this compound to 4-hydroxyalprazolam. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies. The focus is on the enzymatic hydrolysis, experimental protocols, and analytical techniques required to characterize this specific metabolic pathway.

Metabolic Pathway and Enzymology

The primary metabolic transformation of this compound is the cleavage of its ester group at the C4 position. This biotransformation is not mediated by the cytochrome P450 (CYP) system but rather by ubiquitous hydrolytic enzymes.

-

Initial Hydrolysis: The initial and rate-determining step is the hydrolysis of the 4-acetoxy moiety. This reaction is primarily catalyzed by carboxylesterases, which are abundant in various tissues, particularly the liver.[1]

-

Product Formation: The direct product of this esterase-mediated deacetylation is 4-hydroxyalprazolam.[1]

-

Subsequent Metabolism: Following its formation, 4-hydroxyalprazolam enters the well-documented metabolic pathways of alprazolam.[1] It can be further metabolized, primarily through glucuronidation, or undergo additional oxidation to form benzophenone derivatives.[4] The subsequent oxidative metabolism of the alprazolam core structure is mediated by cytochrome P450 enzymes, specifically isoforms CYP3A4 and CYP3A5.[4][5][6]

Caption: Metabolic conversion of this compound.

Experimental Protocols for In Vitro Analysis

Characterizing the conversion of this compound requires a well-defined in vitro experimental setup. The following protocols are based on standard practices for drug metabolism studies.[7][8]

In Vitro Systems

The choice of in vitro system is critical for observing esterase-driven metabolism.

-

Human Liver Microsomes (HLM): A common choice containing a high concentration of esterases and CYP enzymes.

-

Human Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile.

-

Hepatocytes (Fresh or Cryopreserved): Intact liver cells that contain a full complement of metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies.[7][9]

-

Recombinant Esterases: Purified enzymes can be used to confirm the specific role of individual esterase isoforms in the hydrolysis.

General Incubation Protocol

The following is a generalized protocol for assessing metabolic stability in a suspension of human liver S9 fraction or hepatocytes.

-

Preparation of Reagents:

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4) is standard.

-

Cofactor Solution: For S9 fraction, an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required for subsequent CYP-mediated metabolism but not for the initial hydrolysis. For hepatocytes, cofactors are endogenous.

-

Substrate Stock Solution: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[9]

-

-

Incubation Procedure:

-

Pre-warm the enzyme preparation (S9 fraction or hepatocyte suspension) and buffer to 37°C.[10]

-

In a microcentrifuge tube, combine the buffer, enzyme preparation (e.g., final protein concentration of 0.5-1.0 mg/mL), and cofactor solution (if applicable).

-

Initiate the reaction by adding the this compound substrate to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the mixture in a shaking water bath at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to characterize the reaction kinetics.

-

-

Reaction Termination:

-

To stop the reaction, add a volume of ice-cold organic solvent (e.g., 2-3 volumes of acetonitrile or methanol) to each aliquot.

-

The solvent should contain an internal standard (e.g., a deuterated analog of alprazolam or another benzodiazepine) for accurate quantification.[11]

-

-

Sample Processing:

-

Vortex the terminated samples to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Caption: General workflow for an in vitro metabolism assay.

Analytical Methodology

Accurate detection and quantification of this compound and 4-hydroxyalprazolam are essential.

-

Primary Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive method.[11][12] It offers high sensitivity, specificity, and the ability to simultaneously quantify the parent compound and its metabolite.

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid modifier (0.1%), provides good separation.[11]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the parent drug, the metabolite, and the internal standard to ensure specificity and accurate quantification.

Quantitative Data Presentation

The goal of these experiments is often to determine the rate of metabolism. Data should be presented clearly to allow for comparison and interpretation. The disappearance of the parent compound (this compound) and the formation of the metabolite (4-hydroxyalprazolam) are plotted against time.

Table 1: Example Kinetic Data for the In Vitro Metabolism of this compound (Note: The following values are illustrative, as specific kinetic constants for this prodrug conversion were not available in the cited literature. They serve as a template for data presentation.)

| Parameter | Human Liver Microsomes | Cryopreserved Hepatocytes |

| Enzyme Concentration | 1.0 mg/mL | 0.5 x 10⁶ cells/mL |

| Substrate Concentration | 1 µM | 1 µM |

| Incubation Time | 60 min | 120 min |

| Half-Life (t½) of Parent | 8.5 min | 15.2 min |

| Metabolite Formation Rate | 125 pmol/min/mg protein | 78 pmol/min/10⁶ cells |

| Intrinsic Clearance (Clint) | 81.5 µL/min/mg protein | 45.6 µL/min/10⁶ cells |

Logical Relationships and Significance

Understanding the relationship between this compound, its metabolite, and the parent drug alprazolam is key to interpreting its pharmacological profile. This compound functions as a prodrug, designed for efficient conversion to a known active metabolite.

Caption: Prodrug and parent drug relationship to 4-hydroxyalprazolam.

This metabolic strategy can be used to modify the pharmacokinetic properties of a drug, such as altering its absorption or distribution. The in vitro data generated using the protocols described herein are crucial for predicting the in vivo clearance and potential for drug-drug interactions.[13] Specifically, because the active moiety, 4-hydroxyalprazolam, is a substrate for CYP3A4/5, its clearance can be affected by co-administered drugs that inhibit or induce these enzymes.[2][14]

References

- 1. This compound | 30896-67-4 | Benchchem [benchchem.com]

- 2. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro/in vivo scaling of alprazolam metabolism by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetoxy Alprazolam as a research chemical for laboratory use

For Research Use Only. Not for human or veterinary use.

Introduction

4-Acetoxy Alprazolam is a research chemical and a derivative of Alprazolam, a well-known triazolobenzodiazepine.[1] As an acetylated analog of 4-hydroxyalprazolam, a primary metabolite of alprazolam, this compound is of interest to researchers in the fields of pharmacology, neurochemistry, and drug metabolism.[1] Its structural similarity to alprazolam suggests that it may exhibit comparable pharmacological activity, primarily through modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides an in-depth overview of this compound for laboratory use, including its chemical properties, synthesis, pharmacology, analytical methods, and safety considerations.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 30896-67-4 | [3] |

| Molecular Formula | C₁₉H₁₅ClN₄O₂ | [3] |

| Molecular Weight | 366.8 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 213-214°C | [3] |

| Boiling Point (Predicted) | 550.0 ± 60.0 °C | [3] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| pKa (Predicted) | 1.42 ± 0.60 | [3] |

Synthesis

Proposed Experimental Protocol: Acetylation of 4-Hydroxyalprazolam

Materials:

-

4-Hydroxyalprazolam

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 4-hydroxyalprazolam in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of pyridine to the solution.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: Proposed synthesis workflow for this compound.

Pharmacology and Mechanism of Action

Direct pharmacological data for this compound is not extensively available in the published literature.[1] However, its pharmacological profile is expected to be closely related to that of its parent compound, alprazolam, and its primary metabolite, 4-hydroxyalprazolam.

Mechanism of Action: GABAA Receptor Modulation

Alprazolam and other benzodiazepines exert their effects by acting as positive allosteric modulators of the GABAA receptor, a ligand-gated chloride ion channel in the central nervous system.[2][4] The binding of benzodiazepines to a specific site on the GABAA receptor (the benzodiazepine binding site) enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[2][4][5] This results in a decrease in neuronal excitability, producing anxiolytic, sedative, hypnotic, and anticonvulsant effects.[2]

The GABAA receptor is a pentameric protein complex typically composed of α, β, and γ subunits.[5] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5]

Caption: GABAA receptor signaling pathway modulated by benzodiazepines.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. The pharmacokinetic properties of alprazolam are well-documented and can serve as a reference. Alprazolam is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[6] It is approximately 80% bound to serum proteins, primarily albumin.[6] Alprazolam is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its primary active metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam.[6][7] These metabolites are then excreted in the urine.[6] The mean plasma half-life of alprazolam is about 11.2 hours in healthy adults.[6]

Analytical Methods

The analysis of this compound can be performed using various chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. The following is a proposed HPLC method that can be adapted and validated for the quantification of this compound.

Proposed HPLC Method

This method is based on established protocols for the analysis of alprazolam and its metabolites.[8][9]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting ratio could be 60:40 (Buffer:Acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

For analysis in a biological matrix (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol will be necessary to remove interfering substances.

Caption: General workflow for the HPLC analysis of this compound.

Safety and Handling

For research use only. Not for human or veterinary use.

Potential Hazards:

-

Harmful if swallowed.[10]

-

May cause drowsiness, dizziness, and impaired coordination.[7]

-

May be harmful to the unborn child.[10]

-

May cause harm to breast-fed children.[10]

Recommended Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry, and secure location.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disclaimer

This document is intended for informational purposes only and is designed for use by qualified researchers. The information provided is based on available scientific literature and is not exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The pharmacological and toxicological properties of this compound have not been fully investigated and it should be handled with care.

References

- 1. This compound | 30896-67-4 | Benchchem [benchchem.com]

- 2. Alprazolam - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 30896-67-4 [amp.chemicalbook.com]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fermion.fi [fermion.fi]

An In-depth Technical Guide on the Retrosynthetic Analysis for the Synthesis of 4-Acetoxy Alprazolam

This document provides a detailed technical overview for the synthesis of 4-acetoxy alprazolam, a derivative of the triazolobenzodiazepine, alprazolam. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a logical retrosynthetic analysis, a plausible forward synthetic route, detailed experimental protocols, and key physicochemical data.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on logically disconnecting the molecule into simpler, more readily available precursors. The primary disconnection point is the ester linkage at the C4 position of the diazepine ring. This bond can be retrosynthetically cleaved via a functional group interconversion (FGI), revealing 4-hydroxyalprazolam as the immediate and principal precursor[1].

Further deconstruction of the 4-hydroxyalprazolam intermediate involves breaking down the fused triazolobenzodiazepine core. The triazole ring is typically formed from a benzodiazepine precursor containing a suitable leaving group and reacting it with a hydrazine derivative. This leads back to a 1,4-benzodiazepine-2-one scaffold. This core structure can be traced back to a substituted 2-aminobenzophenone, a common starting material for the synthesis of many benzodiazepine drugs[1][2]. This multi-step disconnection strategy forms the basis for the proposed forward synthesis.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

The forward synthesis builds upon the disconnections identified in the retrosynthetic analysis. The pathway commences with the construction of the core benzodiazepine structure, followed by the formation of the fused triazole ring to yield alprazolam. A critical step is the regioselective introduction of a hydroxyl group at the C4 position, which is then acetylated to afford the final product.

Caption: Proposed forward synthesis workflow for this compound.

Physicochemical and Reaction Data

The following table summarizes key quantitative data for the primary compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 99-101 | Starting Material |

| Nordiazepam | C₁₅H₁₁ClN₂O | 270.72 | 212-214 | ~94%[3] |

| Alprazolam | C₁₇H₁₃ClN₄ | 308.77 | 228-229.5[2] | - |

| 4-Hydroxyalprazolam | C₁₇H₁₃ClN₄O | 324.77[4] | 247-252[5] | - |

| This compound | C₁₉H₁₅ClN₄O₂ | 366.80 | Not Available | - |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of alprazolam and related benzodiazepines.

Protocol 1: Synthesis of the Benzodiazepine Core (Nordiazepam)[3]

-

Place 2-amino-5-chlorobenzophenone (1 mmol, 0.232 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Begin vigorous stirring and add chloroacetyl chloride (2 mmol, 1.2 mL) dropwise over 30 minutes at room temperature.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Add ammonium acetate (3 mmol, 0.23 g) and potassium carbonate (3 mmol, 0.42 g) directly to the flask.

-

Continue stirring at room temperature for 2.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 30 mL of distilled water to the reaction mixture.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with two 100 mL portions of cold water and dry thoroughly. The product, nordiazepam, is typically obtained in high purity without further purification.

Protocol 2: Formation of the Triazole Ring (Synthesis of Alprazolam)[3]

This protocol involves an acetylation followed by cyclization.

-

Acetylation: In a 50 mL flask, mix nordiazepam (1 mmol, 0.27 g) with powdered potassium carbonate (4 mmol, 0.55 g) and potassium hydroxide (4 mmol, 0.22 g).

-

Add acetic anhydride (2 mmol, 0.18 mL) to the mixture and stir vigorously for 3 hours at room temperature.

-

After TLC confirms the disappearance of the starting material, add three 10 mL portions of water.

-

Filter the solid product, wash with water, and dry.

-

Cyclization: Dissolve the acetylated intermediate (1 mmol, 0.31 g) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (4 mmol, 0.2 mL) and sodium acetate (approx. 0.2 g).

-

Attach a reflux condenser and heat the mixture at reflux for 12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the precipitate.

-

Wash the solid with cold water, dry, and recrystallize from ethanol to yield alprazolam.

Protocol 3: Proposed C4-Hydroxylation of Alprazolam

The direct chemical hydroxylation of the C4 position of alprazolam is not widely reported in standard literature, though it is a known metabolic pathway[6]. A plausible laboratory approach could involve regioselective oxidation. The following is a conceptual protocol based on known benzodiazepine chemistry, such as the synthesis of oxazepam.

-

Dissolve alprazolam in a suitable solvent mixture, such as acetic acid and water.

-

Introduce a mild oxidizing agent, potentially a chromium-based reagent or a peroxide in the presence of a catalyst, at a controlled temperature.

-

The reaction would require careful optimization of conditions (reagent, temperature, time) to favor hydroxylation at the C4 position over other potential oxidation sites.

-

Upon completion, the reaction would be quenched, and the product, 4-hydroxyalprazolam, would be isolated and purified using chromatographic techniques.

Protocol 4: Acetylation of 4-Hydroxyalprazolam

This protocol is based on standard acetylation procedures for hydroxyl groups.

-

Dissolve 4-hydroxyalprazolam (1 mmol) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen).

-

Add a base, such as pyridine or triethylamine (1.5-2.0 mmol), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2-1.5 mmol) or acetyl chloride (1.2-1.5 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 5: Hydrolysis of this compound (to obtain 4-Hydroxyalprazolam)[5]

-

Dissolve this compound (5 g) in a mixture of tetrahydrofuran (100 mL) and ethanol (100 mL).

-

Add 40 mL of a 1N sodium hydroxide solution to the mixture.

-

Let the reaction stand for 15 minutes at room temperature.

-

Acidify the reaction mixture by adding 5 mL of glacial acetic acid.

-

Concentrate the solution under reduced pressure.

-

Collect the resulting crystalline product by filtration, wash with water, and recrystallize from ethanol to yield pure 4-hydroxyalprazolam.

References

- 1. This compound | 30896-67-4 | Benchchem [benchchem.com]

- 2. Alprazolam - Wikipedia [en.wikipedia.org]

- 3. Advice on Alprazolam synthesis route | Open Source Chemistry [bbgate.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-HYDROXYALPRAZOLAM synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Physicochemical Properties of Novel Benzodiazepine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of novel benzodiazepine analogs. Understanding these characteristics is fundamental for the development of new therapeutic agents, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation and stability.

Core Physicochemical Properties of Benzodiazepine Analogs

The therapeutic efficacy and pharmacokinetic profile of benzodiazepine analogs are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, solubility, acid dissociation constant (pKa), melting point, and chemical stability dictate the behavior of these compounds in biological systems and during pharmaceutical processing.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross cellular membranes, including the blood-brain barrier. The lipophilicity of benzodiazepines influences their in vivo distribution.[1][2] For instance, higher lipophilicity is generally associated with faster onset of action but can also lead to greater distribution into adipose tissue, potentially prolonging the elimination half-life. The majority of classic benzodiazepines exhibit high lipophilicity, enabling them to easily partition across cell membranes and accumulate in lipid-rich tissues.[3]

Solubility: The aqueous solubility of benzodiazepine analogs is a crucial factor for their formulation and bioavailability. Many benzodiazepine derivatives are poorly soluble in water, which can limit their absorption and formulation options.[4][5] Strategies to enhance solubility, such as the formation of solid dispersions with polymers like polyvinylpyrrolidone (PVP), have been shown to be effective.[4][5] For example, the solubility of diazepam and nitrazepam can be significantly increased when formulated as solid dispersions with PVP.[5]

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. This is particularly important for benzodiazepines as their ionization state affects their solubility, lipophilicity, and ability to interact with biological targets. The pKa values of benzodiazepines can be determined experimentally using techniques such as capillary electrophoresis.[6]

Melting Point: The melting point is an indicator of the purity and the lattice energy of a crystalline solid. For benzodiazepine derivatives, the melting point can be influenced by intermolecular forces, such as hydrogen bonding. For instance, Nordazepam has a significantly higher melting point (by 70-80 K) compared to Diazepam and Tetrazepam due to the presence of N-H···O hydrogen bonds in its crystalline structure.[7][8]

Stability: The chemical stability of benzodiazepine analogs is a critical consideration for their shelf-life and storage conditions. Stability can be affected by factors such as temperature, pH, and light. Studies have shown that the stability of benzodiazepines in biological samples like whole blood is highly dependent on storage temperature, with significant degradation observed at room temperature for some compounds.[9][10][11] For instance, the concentration of lorazepam and chlordiazepoxide can decrease by almost 100% when stored at room temperature for an extended period.[10] Conversely, storage at -20°C or -80°C significantly improves the stability of most benzodiazepines.[9][10]

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for a selection of classic and novel benzodiazepine analogs.

Table 1: Lipophilicity, pKa, and Plasma Protein Binding of Selected Benzodiazepines

| Compound | Log D7.4 | pKa | Plasma Protein Binding (%) |

| Alprazolam | - | - | - |

| Clonazepam | - | - | - |

| Diazepam | - | - | - |

| Flunitrazepam | - | - | - |

| Nitrazepam | - | - | - |

| Oxazepam | - | - | - |

| Prazepam | - | - | - |

| Temazepam | - | - | - |

| 3-hydroxyphenazepam | - | - | - |

| 4'-chlorodiazepam | - | - | - |

| Desalkylflurazepam | - | - | - |

| Deschloroetizolam | - | - | - |

| Diclazepam | - | - | - |

| Etizolam | - | - | - |

| Flubromazepam | - | - | - |

| Flubromazolam | - | - | 89 |

| Meclonazepam | - | - | - |

| Phenazepam | - | - | - |

| Pyrazolam | - | - | - |

Table 2: Melting Points of Selected Benzodiazepine Analogs

| Compound | Melting Point (°C) |

| Diazepam | ~131.5 |

| Nordazepam | ~214.5 |

| Tetrazepam | ~142.5 |

| Alprazolam | 228–229.5 |

| Flunitrazepam | 170–172 |

| 2-(2-chloro-6-flouroquinoline-3yl)-1H-1,5-Benzodiazepine (Novel Analog 1) | 137-139 |

| Novel Analog 2e | 156-158 |

| Novel Analog 2g | 138-140 |

| Novel Analog 2h | 135-136 |

Melting points for Diazepam, Nordazepam, and Tetrazepam are derived from Kelvin values presented in the source.[7][8] Novel analogs are as described in the cited literature.[13][14][15]

Table 3: Aqueous Solubility of Selected Benzodiazepines

| Compound | Solubility in Water (mg/dm³) |

| Diazepam | 3.97 |

| Nitrazepam | 2.54 |

These values represent the intrinsic solubility in water at room temperature.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

3.1. Determination of Lipophilicity (Log D7.4)

The shake-flask method using n-octanol and a phosphate buffer at pH 7.4 is a standard protocol.

-

Materials: n-octanol, sodium phosphate buffer (0.01 M, pH 7.4), test compound, methanol, analytical balance, vortex mixer, centrifuge, HPLC-DAD system.

-

Procedure:

-

Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

-

Evaporate a known volume of the stock solution to yield 0.20 mg of the compound.

-

Add equal volumes (e.g., 700 µL) of sodium phosphate buffer (pH 7.4) and n-octanol.

-

Vortex the mixture for a specified time (e.g., 30 seconds) to ensure thorough mixing.

-

Centrifuge the sample to separate the aqueous and organic phases.

-

Analyze the concentration of the compound in both phases using a suitable analytical method like HPLC-DAD.

-

Calculate the Log D7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Perform the experiment in triplicate for each compound.[6]

-

3.2. Determination of pKa

Capillary electrophoresis is a suitable method for pKa determination.

-

Materials: Capillary electrophoresis system with a DAD detector, appropriate buffers for a range of pH values, test compound, sodium hydroxide.

-

Procedure:

-

Prepare stock solutions of the test compound.

-

Use a series of buffers with different pH values for the separation.

-

Rinse the capillary between each run with sodium hydroxide followed by the appropriate buffer.

-

Inject the sample and apply a voltage for separation.

-

Measure the electrophoretic mobility of the compound at each pH.

-

Plot the electrophoretic mobility against the pH.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.

-

Conduct each measurement in triplicate.[6]

-

3.3. Determination of Melting Point

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

-

Materials: Differential Scanning Calorimeter, aluminum pans, test compound (as-received crystalline powder), microbalance.

-

Procedure:

-

Accurately weigh a small amount of the sample (e.g., ~5 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm on the DSC trace.

-

The enthalpy of melting can be calculated from the area of the melting peak.[7][8]

-

3.4. Determination of Aqueous Solubility

A common method involves the saturation of the solvent followed by quantification.

-

Materials: Test compound, distilled water, shaker, centrifuge, analytical method for quantification (e.g., UV-Vis spectrophotometry).

-

Procedure:

-

Add an excess amount of the benzodiazepine derivative to a known volume of water.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully collect the supernatant and filter it if necessary.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.[5]

-

3.5. Stability Studies

Stability is assessed by monitoring the concentration of the compound over time under different storage conditions.

-

Materials: Spiked biological samples (e.g., whole blood), storage containers, temperature-controlled environments (room temperature, 4°C, -20°C, -80°C), extraction solvents, LC-MS/MS system.

-

Procedure:

-

Spike blank biological matrix with known concentrations of the benzodiazepine analogs.

-

Aliquot the spiked samples into storage containers.

-

Store the samples at different temperatures.

-

At specified time intervals (e.g., daily for the first week, then weekly, then monthly), retrieve samples from each storage condition.

-

Perform an appropriate extraction method (e.g., liquid-liquid extraction).

-

Quantify the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

-

Plot the concentration versus time for each storage condition to determine the degradation rate.[9][11]

-

Visualizations

Signaling Pathway

Benzodiazepines primarily exert their effects by modulating the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[16][17][18][19] They bind to a specific site on the receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[18][20] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[16][17] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[16]

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Experimental Workflow

The physicochemical characterization of novel benzodiazepine analogs follows a structured workflow, from initial synthesis to detailed property analysis. This ensures a comprehensive understanding of the compound's behavior.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cibtech.org [cibtech.org]

- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alprazolam - Wikipedia [en.wikipedia.org]

- 16. benzoinfo.com [benzoinfo.com]

- 17. ClinPGx [clinpgx.org]

- 18. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS Number 30896-67-4 (4-Acetoxy Alprazolam)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy Alprazolam, identified by the CAS number 30896-67-4, is a triazolobenzodiazepine derivative and a close structural analog of the widely prescribed anxiolytic, alprazolam.[1] Primarily, its role in scientific research is not as a therapeutic agent itself, but as a crucial reference standard for the identification and quantification of impurities and metabolites in alprazolam drug products. This guide provides a comprehensive overview of the known research applications, chemical synthesis, metabolic fate, and analytical methodologies related to this compound. While direct pharmacological studies on this compound are limited, its relationship to alprazolam provides a theoretical framework for its potential biological activity.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 30896-67-4 |

| Molecular Formula | C₁₉H₁₅ClN₄O₂ |

| Molecular Weight | 366.81 g/mol |

| Chemical Name | 8-Chloro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl acetate |

| Synonyms | 4-Acetoxyalprazolam |

Core Research Applications

The primary application of this compound is in the field of analytical chemistry and pharmaceutical quality control .

-

Impurity Reference Standard: It serves as a certified reference material for the identification and quantification of impurities in bulk alprazolam and its pharmaceutical formulations. Regulatory bodies require stringent impurity profiling of all active pharmaceutical ingredients (APIs), and this compound is a potential impurity that can arise during the synthesis or degradation of alprazolam.

-

Metabolite Reference Standard: As a potential metabolite of alprazolam, it is used in the development and validation of analytical methods for pharmacokinetic and drug metabolism studies of alprazolam.

While direct pharmacological research on this compound is not extensively published, its structural similarity to alprazolam and its hydrolysis to the active metabolite 4-hydroxyalprazolam suggest it would likely exhibit activity as a prodrug.

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-hydroxyalprazolam.

Synthesis of this compound from 4-Hydroxyalprazolam

This process involves the esterification of the hydroxyl group of 4-hydroxyalprazolam.

Experimental Protocol:

-

Dissolution: Dissolve 4-hydroxyalprazolam in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Acylating Agent: Add an acetylating agent, such as acetyl chloride or acetic anhydride, to the solution. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid).

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period of 1 to 24 hours, depending on the reactivity of the starting materials and the desired yield.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine to remove any unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound.

Hydrolysis of this compound to 4-Hydroxyalprazolam

A key chemical reaction and the primary metabolic pathway for this compound is its hydrolysis to 4-hydroxyalprazolam.

Experimental Protocol:

A published method for the hydrolysis of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine is as follows[2]:

-

Solution Preparation: Prepare a solution of 5 g of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine in 100 ml of tetrahydrofuran and 100 ml of ethanol.

-

Base Addition: To this solution, add 40 ml of 1N sodium hydroxide solution.

-

Reaction: Allow the reaction mixture to sit for 15 minutes at room temperature.

-

Acidification: Acidify the reaction mixture by adding 5 ml of glacial acetic acid.

-

Concentration: Concentrate the mixture under reduced pressure.

-

Isolation and Purification: Collect the separated crystalline product, wash it with water, and recrystallize it from ethanol to obtain 8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine.

Hydrolysis of this compound.

Metabolic Pathway and Pharmacological Context

Metabolic Fate

The primary metabolic pathway for this compound in vivo is expected to be rapid hydrolysis by esterase enzymes to form 4-hydroxyalprazolam. 4-hydroxyalprazolam is a known active metabolite of alprazolam. This suggests that this compound can act as a prodrug for 4-hydroxyalprazolam.

Metabolic pathway of this compound.

Theoretical Pharmacological Activity

Given that this compound is readily converted to 4-hydroxyalprazolam, its pharmacological effects are predicted to be similar to those of this active metabolite. 4-hydroxyalprazolam, like alprazolam, is a positive allosteric modulator of the GABA-A receptor.

GABA-A Receptor Modulation Signaling Pathway:

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing anxiolytic, sedative, and anticonvulsant effects.

GABA-A receptor signaling pathway.

Analytical Methodologies

The analysis of this compound, primarily as an impurity in alprazolam, utilizes standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of alprazolam and its related substances.

Typical HPLC Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry at a wavelength of approximately 254 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Experimental Workflow for Impurity Profiling:

HPLC workflow for impurity profiling.

Conclusion

This compound (CAS 30896-67-4) is a compound of significant interest to pharmaceutical scientists and analytical chemists. Its primary and well-established application is as a reference standard for the quality control of alprazolam. While direct pharmacological data is scarce, its role as a potential prodrug to the active metabolite 4-hydroxyalprazolam provides a strong basis for its expected biological activity, which is presumed to be mediated through the positive allosteric modulation of the GABA-A receptor. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound. This guide has summarized the current state of knowledge and provided detailed protocols and visualizations to aid researchers in their work with this compound.

References

4-Acetoxy Alprazolam: A Technical Whitepaper on its Potential as a Prodrug for 4-Hydroxyalprazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-acetoxy alprazolam as a potential prodrug for its active metabolite, 4-hydroxyalprazolam. The core focus of this document is to present the underlying scientific rationale, experimental methodologies for evaluation, and a summary of the current understanding of its metabolic activation. While specific pharmacokinetic data for this compound is limited in publicly available literature, this paper synthesizes existing knowledge on alprazolam metabolism and general principles of prodrug design to offer a comprehensive overview for research and development purposes. All quantitative data from cited sources are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Alprazolam is a widely prescribed triazolobenzodiazepine for the management of anxiety and panic disorders.[1] Its therapeutic effects are mediated through positive allosteric modulation of the GABA-A receptor.[2] Alprazolam is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into two main active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[3] While both metabolites exhibit pharmacological activity, 4-hydroxyalprazolam is produced in greater quantities.[4] However, both metabolites have a lower affinity for the benzodiazepine receptor compared to the parent drug, alprazolam.[3]

The concept of a prodrug strategy is to overcome pharmacokinetic limitations of an active pharmaceutical ingredient (API). A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. In the context of 4-hydroxyalprazolam, a prodrug approach could potentially be employed to modulate its release profile and improve its therapeutic index. This compound, an acetylated ester of 4-hydroxyalprazolam, is a logical candidate for such a prodrug. It is anticipated that ubiquitous esterase enzymes in the body would hydrolyze the ester bond of this compound, leading to the in-situ formation of 4-hydroxyalprazolam.[5]

This whitepaper will delve into the core aspects of this compound as a prodrug, including its proposed metabolic activation, synthesis, and the necessary experimental protocols to evaluate its potential.

Metabolic Activation and Signaling Pathway

The primary mechanism for the bioactivation of this compound is enzymatic hydrolysis. Esterases, a diverse group of enzymes present in various tissues and plasma, are responsible for cleaving the ester bond of the acetoxy group, releasing 4-hydroxyalprazolam.[5]

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. The Fate of Bacterial Cocaine Esterase (CocE): An In Vivo Study of CocE-Mediated Cocaine Hydrolysis, CocE Pharmacokinetics, and CocE Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Bioactivation of prodrugs: structure-pharmacokinetic correlations of benzodiazepine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Theoretical Significance of Acetate Derivatization in Benzodiazepine Drug Development

An in-depth technical guide on the theoretical significance of acetate derivatization in benzodiazepines for researchers, scientists, and drug development professionals.

Abstract

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders, primarily by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] However, limitations related to their pharmacokinetic profiles, bioavailability, and potential for side effects necessitate innovative approaches to optimize their therapeutic efficacy.[3][4] Chemical derivatization, particularly the introduction of an acetate group, represents a key strategy to refine the properties of benzodiazepine scaffolds. This technical guide explores the multifaceted theoretical significance of acetate derivatization, focusing on its application in prodrug design, its role in structure-activity relationship (SAR) studies, and its metabolic implications. We provide a comprehensive overview of the underlying principles, relevant quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to offer a practical resource for professionals in drug development and medicinal chemistry.

Introduction to Benzodiazepines and Their Mechanism of Action

Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel that forms a central pore for chloride ions.[5][6] These receptors are composed of various subunits (e.g., α, β, γ), and benzodiazepines bind at the interface between the α and γ subunits.[1][7] This binding event does not open the channel directly but enhances the effect of the inhibitory neurotransmitter GABA.[5] When GABA binds to its own site on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. The influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. Benzodiazepines potentiate this effect, leading to increased neuronal inhibition and producing the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[4][8]

The clinical utility of different benzodiazepines is largely dictated by their pharmacokinetic properties, such as onset of action, duration of effect, and metabolic pathways, which are influenced by factors like lipid solubility.[9][10]

Acetate Derivatization as a Tool in Medicinal Chemistry

Derivatization is a fundamental process in drug development used to modify the chemical structure of a lead compound to enhance its therapeutic properties.[11] Acetate derivatization, the process of adding an acetyl group (-COCH₃), is a common and effective strategy. It is often employed to create ester prodrugs, which are inactive compounds that are enzymatically converted to the active parent drug in vivo.[12]

The addition of an acetate group can significantly alter a molecule's physicochemical properties:

-

Increased Lipophilicity: The acetyl group can mask polar functional groups like hydroxyl (-OH) or amine (-NH) groups, making the molecule more lipid-soluble. This can enhance absorption across the gastrointestinal tract and facilitate passage through the blood-brain barrier.[10][12]

-

Modified Solubility: While increasing lipophilicity, derivatization can also be used to improve aqueous solubility by attaching a carrier moiety that includes an ionizable group.[13]

-

Esterase-Mediated Hydrolysis: Acetate esters are readily recognized and hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues, releasing the active parent drug.[12]

Theoretical Significance of Acetate Derivatization of Benzodiazepines

The application of acetate derivatization to benzodiazepines is theoretically significant in three primary domains: as a prodrug strategy, for probing structure-activity relationships, and in understanding metabolic fate.

Prodrug Strategy for Pharmacokinetic Optimization

The primary rationale for acetylating benzodiazepines is to create prodrugs with improved pharmacokinetic profiles.[14][15]

-

Enhanced Bioavailability: For benzodiazepines with poor oral absorption due to low lipophilicity, acetylation can increase lipid solubility, leading to more efficient absorption from the gut.[9]

-

Modulation of Onset and Duration: Increased lipophilicity can lead to a more rapid onset of action as the drug can cross the blood-brain barrier more quickly.[10] Conversely, the rate of hydrolysis by esterases becomes a rate-limiting step for the release of the active drug, which can be engineered to control the duration of action.

-

Circumventing First-Pass Metabolism: Some benzodiazepines are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver during the first pass.[16][17] An acetate prodrug may be absorbed and converted to the active form in systemic circulation, partially bypassing this initial metabolic breakdown and increasing the amount of active drug that reaches its target.

Elucidation of Structure-Activity Relationships (SAR)

Acetate derivatization serves as a valuable tool for SAR studies, which investigate how a drug's chemical structure relates to its biological activity.[18][19] By introducing an acetyl group at specific positions on the benzodiazepine scaffold, researchers can probe the steric and electronic requirements of the binding site on the GABA-A receptor.[20]

For example, adding a bulky acetyl group to a position critical for receptor interaction could decrease or abolish binding affinity, providing insight into the topology of the binding pocket.[21][22] While many SAR studies focus on substitutions on the benzene or diazepine rings, derivatization of existing functional groups provides another layer of information for building comprehensive models of drug-receptor interactions.[18]

Metabolic Implications